Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid
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Overview
Description
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a pyridine ring attached to the butyric acid backbone. The compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The process begins with the preparation of the starting materials, which include 3-pyridylacetic acid and an appropriate amino acid derivative. The reaction conditions often involve the use of coupling reagents such as HBTU or HATU to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS). This method allows for the rapid assembly of peptide chains through successive reactions of amino acid derivatives on a solid support . The use of automated synthesizers and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves its incorporation into peptide chains during synthesis. The Boc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, allowing for the formation of complex molecules. The pyridine ring can interact with various molecular targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid
- Boc-(S)-3-amino-4-(2-pyridyl)-butyric acid
- Boc-(S)-3-amino-4-(4-pyridyl)-butyric acid
Uniqueness
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is unique due to the specific positioning of the pyridine ring on the butyric acid backbone. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in peptide synthesis and other applications .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWWEGRTQTXLFX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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